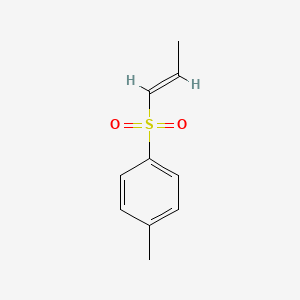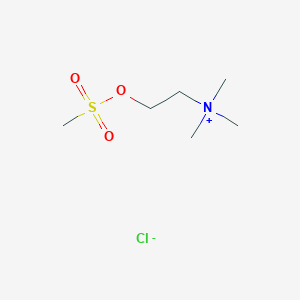
Methanesulfonylcholine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonylcholine chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonyl group attached to a choline chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylcholine chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for an additional 3.5 hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their high conversion yields and the ability to carry out the reactions at ambient temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylcholine chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene, a highly reactive intermediate.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Alcohols: Used in the formation of methanesulfonates.
Non-nucleophilic Bases: Often used to facilitate substitution reactions.
Lewis Acids: Used in Beckmann rearrangement reactions involving methanesulfonates.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated during elimination reactions.
Methanesulfonic Acid: Formed during reduction reactions.
Scientific Research Applications
Methanesulfonylcholine chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonates.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methanesulfonylcholine chloride involves its reactivity as an electrophile. It functions as a source of the methanesulfonyl group, which can participate in various chemical reactions. The compound’s effects are mediated through its interactions with molecular targets, including nucleophiles such as alcohols and amines. These interactions lead to the formation of methanesulfonates and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A related compound with similar reactivity but lacking the choline chloride moiety.
Methanesulfonic Acid: The parent compound from which methanesulfonylcholine chloride is derived.
Tosyl Chloride: Another sulfonyl chloride with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl and choline chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
3626-80-0 |
|---|---|
Molecular Formula |
C6H16ClNO3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
trimethyl(2-methylsulfonyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO3S.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IRURUMWPVGWZKD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


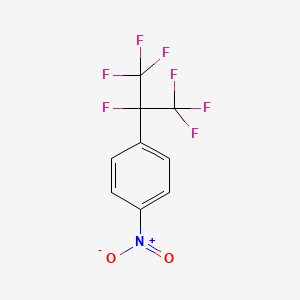
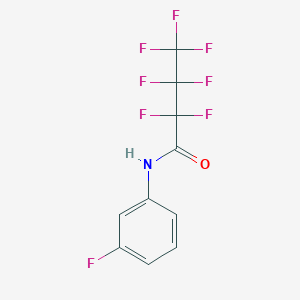
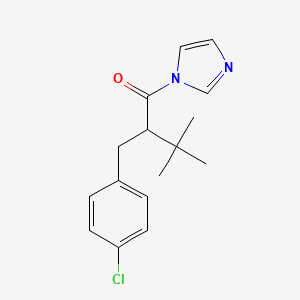
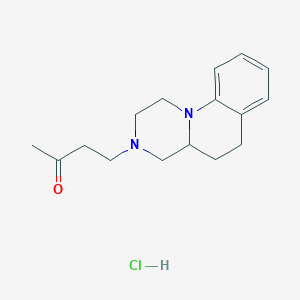
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
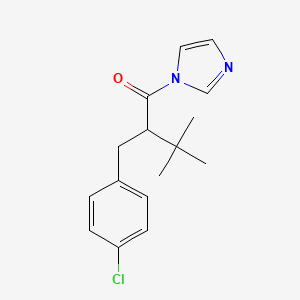
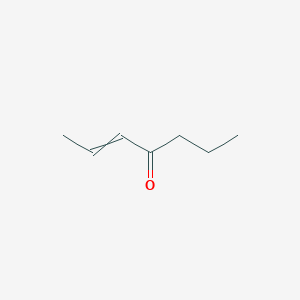
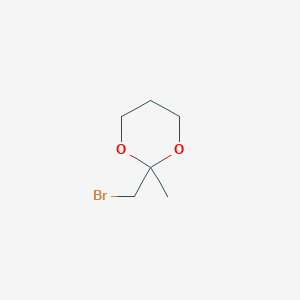
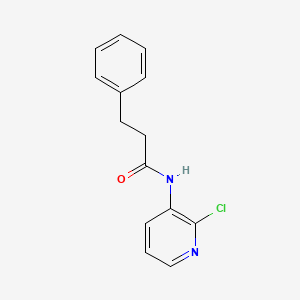
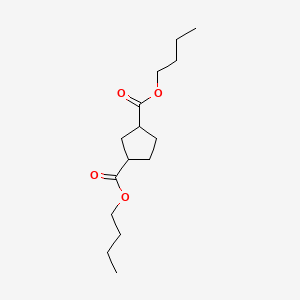
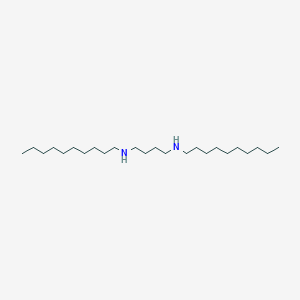
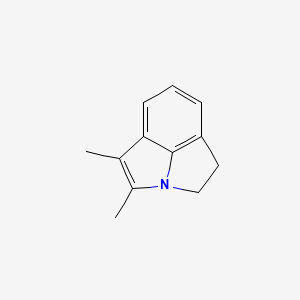
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
